1-(Trifluoromethyl)cyclohexan-1-amine
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Overview
Description
1-(Trifluoromethyl)cyclohexan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which in turn is bonded to an amine group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclohexan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trifluoromethylamine under controlled conditions. This reaction typically requires a catalyst and proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to optimize yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexanes.
Scientific Research Applications
1-(Trifluoromethyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)cyclohexan-1-amine exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can significantly influence the compound’s lipophilicity and electronic properties, thereby affecting its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.
Cyclohexanamine: Does not have the trifluoromethyl group, resulting in different chemical and biological properties.
1-(Trifluoromethyl)cyclohexanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness: 1-(Trifluoromethyl)cyclohexan-1-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in synthetic chemistry and a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-(trifluoromethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6(11)4-2-1-3-5-6/h1-5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIORJTOKGGMCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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